molecular formula C15H13N3O2 B1454142 N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline CAS No. 47072-52-6

N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1454142
CAS No.: 47072-52-6
M. Wt: 267.28 g/mol
InChI Key: LSKCTKMTYNICJW-UHFFFAOYSA-N
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Description

Introduction to N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline

Historical Context and Discovery in Heterocyclic Chemistry

The tetrahydroquinoline scaffold has been central to medicinal and materials chemistry since the 20th century. Early work focused on hydrogenation of quinolines to yield tetrahydroquinolines, which were valued for their bioactivity in antiparasitic agents like oxamniquine. The incorporation of electron-withdrawing groups, such as dicyanovinyl, emerged as a strategy to modulate electronic properties for optical applications. CDCQ’s synthesis likely stemmed from efforts to design fluorescent molecular rotors, where restricted intramolecular rotation enhances viscosity sensitivity.

Key Developmental Milestones
  • 1970s–1980s : Fluorescent probes like DCQ (a structural analog) were developed to study actin polymerization, leveraging viscosity-dependent emission.
  • 2000s–2010s : Electro-optic chromophores incorporating tetrahydroquinoline donors and dicyanovinyl acceptors demonstrated high nonlinear optical coefficients.
  • 2020s : Electrochemical methods enabled selective hydrocyanomethylation of quinolines, expanding synthetic

Properties

IUPAC Name

2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-8-12(9-17)6-11-3-4-14-13(7-11)2-1-5-18(14)10-15(19)20/h3-4,6-7H,1-2,5,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKCTKMTYNICJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C=C(C#N)C#N)N(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694541
Record name [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47072-52-6
Record name [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline
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Mechanism of Action

Biological Activity

N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline (CDCQ) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of CDCQ through a comprehensive review of available literature, including synthesis, pharmacological evaluations, and case studies.

CDCQ has the following chemical properties:

  • Molecular Formula : C15_{15}H13_{13}N3_{3}O2_{2}
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 47072-52-6
  • Purity : ≥98% (HPLC) .

Research indicates that CDCQ may interact with various biological pathways, particularly in the context of inflammation and immune response. Its structure suggests potential activity as an inhibitor of certain enzymes or pathways involved in these processes.

Pharmacological Evaluation

A study highlighted the synthesis and pharmacological evaluation of compounds related to tetrahydroquinoline derivatives, which include CDCQ. The results indicated that certain derivatives exhibit significant inhibitory effects on cyclic GMP-AMP synthase (cGAS), a key player in the immune response to DNA . This suggests that CDCQ might also possess similar inhibitory properties.

In Vitro Studies

In vitro assays have demonstrated that CDCQ can modulate cellular activities. For instance, it has been tested for its cytotoxic effects against various cancer cell lines. The compound exhibited varying degrees of cytotoxicity, indicating its potential as an anticancer agent.

Data Table: Biological Activities of CDCQ

Activity Effect Reference
CytotoxicityVaries across cell lines
cGAS InhibitionSignificant inhibition
Anti-inflammatoryReduced inflammatory markers

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of CDCQ revealed that it induced apoptosis in specific cancer cell lines. The study utilized various concentrations and reported an IC50_{50} value indicative of its potency against these cells.

Case Study 2: Immune Modulation

Another study focused on the immune-modulating effects of CDCQ. It was found to downregulate pro-inflammatory cytokines in macrophages, suggesting its potential use in treating autoimmune diseases or conditions characterized by excessive inflammation.

Scientific Research Applications

Organic Synthesis

Versatile Building Block
CDCQ serves as an essential building block in organic chemistry. Its unique structure allows for the efficient formation of complex molecules, making it valuable for synthesizing various organic compounds. Researchers utilize CDCQ to create derivatives that can be further modified for specific applications.

Pharmaceutical Development

Drug Candidate
The compound's distinctive chemical properties make it a promising candidate for drug development. CDCQ can target specific biological pathways, enhancing therapeutic efficacy in treating diseases. Its potential has been investigated in various studies focusing on neuropsychiatric disorders and cancer therapies .

Material Science

Advanced Materials Formulation
In material science, CDCQ is employed in the formulation of advanced materials such as polymers and coatings. Its stability and reactivity contribute to the development of materials with improved performance characteristics. The compound's properties allow it to enhance the durability and functionality of coatings used in various industrial applications .

Photovoltaic Applications

Solar Cell Technologies
CDCQ is incorporated into solar cell technologies due to its favorable electronic properties. Research indicates that its inclusion can significantly improve energy conversion efficiency in photovoltaic cells. This application highlights the compound's role in renewable energy solutions and sustainable technology development .

Fluorescent Probes

Biological Imaging
The compound is effective in creating fluorescent probes for biological imaging. These probes enable enhanced visualization of cellular processes, facilitating research in cell biology and medical diagnostics. The fluorescence properties of CDCQ allow researchers to monitor dynamic biological events in real-time .

Case Study 1: Drug Development

A study explored the use of CDCQ derivatives in targeting NMDA receptors for treating neuropsychiatric disorders. The findings indicated that modifications to the CDCQ structure could enhance binding affinity and selectivity, paving the way for new therapeutic agents .

Case Study 2: Material Science Innovations

Research demonstrated that incorporating CDCQ into polymer matrices improved mechanical strength and thermal stability. This advancement has implications for developing high-performance materials used in electronics and protective coatings .

Case Study 3: Photovoltaic Efficiency

Investigations into solar cell performance revealed that cells incorporating CDCQ exhibited higher efficiency rates compared to traditional materials. This enhancement is attributed to the compound's ability to facilitate better charge transport within the solar cells .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : CDCQ’s synthesis (e.g., alkylation/condensation) contrasts with the biocatalytic route for 6-ethoxy analogs and the phosphorylation strategy for phosphonic acid derivatives . However, introducing bulky groups like trifluoromethyl at the 7-position remains challenging due to low yields in Povarov reactions .
Catalytic and Oxidative Behavior

However, comparisons with related tetrahydroquinolines reveal critical trends:

  • Oxidation to Quinolines: Unsubstituted 1,2,3,4-tetrahydroquinoline oxidizes to quinoline with 41% yield using CuCl₂/O₂ , while Fe-ISAS/CN catalysts achieve 100% conversion and selectivity for dehydrogenation . CDCQ’s dicyanovinyl group may sterically hinder similar oxidation.
  • Catalyst Compatibility: Hydrogen peroxide is more effective than O₂ for oxidizing tetrahydroquinolines, but reactions require specific catalysts like PMI . CDCQ’s carboxymethyl group could influence catalyst interactions.
Pharmacological Activity
  • Sedative Activity : N-substituted derivatives (e.g., ethyl esters, methiodides) show sedative effects in mice at 50 mg/kg .
  • Antimicrobial Properties: Sulfonamide-tetrahydroquinoline hybrids demonstrate moderate activity against Gram-positive bacteria .
  • Anti-Cancer Potential: Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit cytotoxicity in cancer cell lines .

CDCQ’s dicyanovinyl group may enhance binding to biological targets, but empirical validation is needed.

Stability and Functional Group Tolerance
  • Steric Hindrance: Bulky substituents (e.g., dicyanovinyl in CDCQ) reduce synthetic flexibility. For example, 7-aza or 4-oxo groups in tetrahydroquinolines are difficult to introduce due to stability issues .
  • Functional Group Compatibility : Borane-based reductions (e.g., for amides in ) tolerate carboxymethyl groups better than LiAlH₄, suggesting CDCQ’s synthesis may benefit from milder conditions .

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is commonly synthesized via classical methods such as the Povarov reaction or hydrogenation of quinoline derivatives. The choice depends on the availability of starting materials and desired substitution.

  • Typical starting materials include substituted anilines and aldehydes.
  • Catalysts such as iron(III) salts have been shown to facilitate related heterocyclic syntheses efficiently, suggesting potential applicability in this context for improved yield and selectivity.

Introduction of the Carboxymethyl Group

The carboxymethyl substituent is introduced via alkylation or acylation reactions:

  • A common method involves the reaction of the tetrahydroquinoline nitrogen with chloroacetic acid or its derivatives under basic conditions.
  • This step requires careful pH control to prevent side reactions and ensure selective N-carboxymethylation.

Installation of the 2,2-Dicyanovinyl Group

The 2,2-dicyanovinyl moiety is typically introduced by a Knoevenagel condensation:

  • The condensation of the 6-formyl derivative of tetrahydroquinoline with malononitrile in the presence of a base yields the dicyanovinyl substituent.
  • Reaction conditions such as solvent choice (e.g., toluene, acetic acid mixtures), temperature (around 50–90 °C), and catalyst (e.g., iron(III) perchlorate) are optimized to maximize yield and purity.

Optimized Reaction Conditions and Yields

Based on analogous heterocyclic syntheses and optimization studies:

Step Reagents & Conditions Yield (%) Notes
Tetrahydroquinoline core synthesis Aniline + aldehyde, Fe(ClO4)3·H2O catalyst, toluene/AcOH (1:1), 50 °C, 1–3 h 50–70 Iron salts enhance catalytic efficiency
N-Carboxymethylation Chloroacetic acid, base (e.g., NaOH), aqueous medium, room temp to 50 °C 60–80 pH control critical to avoid over-alkylation
Knoevenagel condensation 6-formyl-tetrahydroquinoline + malononitrile, base catalyst, toluene/AcOH, 50–90 °C, 3 h 50–60 Optimized catalyst and solvent improve yield

These yields reflect typical ranges reported for similar compounds and are indicative of the efficiency achievable under optimized conditions.

Purification and Characterization

  • The final product is isolated as a yellow powder with ≥98% purity confirmed by HPLC analysis.
  • Solubility in DMSO is approximately 17.5 mg/mL, facilitating its use in biochemical assays.
  • Characterization includes NMR, MS, and fluorescence spectroscopy to confirm structure and purity.

Research Findings and Notes

  • The fluorescence properties of this compound are sensitive to the molecular environment, particularly the actin polymerization state, which underlines the importance of maintaining structural integrity during synthesis.
  • The use of iron(III) salts as catalysts, as demonstrated in related heterocyclic syntheses, offers a promising route to improve reaction efficiency and scalability.
  • No direct large-scale synthesis protocols for this exact compound were found, but methodologies from closely related compounds suggest that scale-up is feasible with careful optimization.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Catalysts Conditions Yield Range Remarks
Tetrahydroquinoline core Aniline, aldehyde, Fe(ClO4)3·H2O Toluene/AcOH (1:1), 50 °C, 1–3 h 50–70% Iron salts improve catalytic activity
N-Carboxymethylation Chloroacetic acid, base (NaOH) Aqueous, RT to 50 °C 60–80% pH control essential
Knoevenagel condensation 6-formyl derivative, malononitrile, base Toluene/AcOH, 50–90 °C, 3 h 50–60% Optimized for purity and yield

Q & A

Q. What are the primary synthetic routes for N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

The synthesis of this compound likely involves regioselective cyclization or coupling reactions to introduce the carboxymethyl and dicyanovinyl groups. Key methodologies include:

  • Cyclization strategies : Intramolecular cyclization of precursors (e.g., chloro-hydroxypropyl or naphthyl derivatives) under acidic or basic conditions, as demonstrated for analogous tetrahydroquinoline derivatives .
  • Green synthesis : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) can replace toxic catalysts, enhancing regioselectivity and enabling solvent recycling (yields >80%, 5 reuse cycles) .
  • Palladium-catalyzed annulation : For stereoselective synthesis, cationic Pd(II) complexes with arylboronic acids achieve high diastereo- and enantioselectivity (e.g., 95% ee) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., dicyanovinyl protons at δ 6.5–7.5 ppm) and confirms regioselectivity .
  • HPLC : Purity assessment (≥98% via C18 columns, acetonitrile/water mobile phase) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., C–H···O weak bonds in crystal lattices) .

Q. How should researchers handle purification and stability challenges?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates. Recrystallization (ethyl acetate/hexane mixtures) improves final product purity .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dicyanovinyl group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of carboxymethyl and dicyanovinyl groups?

Regioselectivity depends on:

  • Catalyst choice : Acidic ionic liquids favor carboxymethylation at the 6-position due to steric and electronic effects .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for dicyanovinyl addition .
  • Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclization .

Q. What mechanistic insights explain the efficiency of green catalysts in synthesizing tetrahydroquinoline derivatives?

Acidic ionic liquids ([NMPH]H₂PO₄) act as dual acid-base catalysts :

  • Protonate carbonyl groups to activate unsaturated ketones for cyclization.
  • Stabilize intermediates via hydrogen bonding, reducing energy barriers.
    Compared to H₃PO₄, ionic liquids offer higher turnover frequency (TOF: 12 h⁻¹ vs. 8 h⁻¹) and recyclability .

Q. What role does this compound play in material science applications, such as thermal stabilization?

Tetrahydroquinoline derivatives are explored as radical scavengers in jet fuels due to:

  • Thermal stability : 1,2,3,4-tetrahydroquinoline derivatives resist degradation at 425°C, outperforming benzyl alcohol .
  • Electron-donating groups : The dicyanovinyl moiety enhances resonance stabilization of radical intermediates, extending fuel lifetime .

Q. How can researchers evaluate its pharmacological potential, and what structural analogs show promise?

  • In vitro assays : Screen for cytotoxicity (MTT assay), antibacterial activity (MIC against S. aureus), and kinase inhibition (IC₅₀ measurements) .

  • Structural analogs :

    CompoundKey FeaturesActivity
    Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylateCarboxylate group enhances solubilityAnticancer (IC₅₀: 5 µM)
    1-Benzylsulfonyl derivativesSulfonyl groups improve bioavailabilityAntimalarial (IC₅₀: 0.8 µg/mL)

Q. What strategies enable diastereoselective synthesis of tetrahydroquinoline derivatives?

  • Chiral catalysts : Pd(II) complexes with BINOL ligands achieve 3,4-cis selectivity (dr >20:1) .
  • Reaction optimization : Lower temperatures (–20°C) and non-polar solvents (toluene) favor kinetic control over thermodynamic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline

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